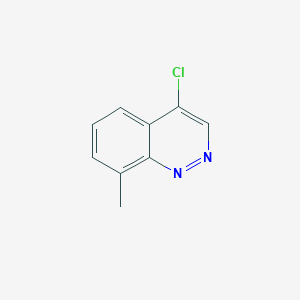

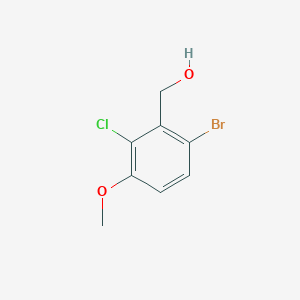

(6-Bromo-2-chloro-3-methoxyphenyl)methanol

Descripción general

Descripción

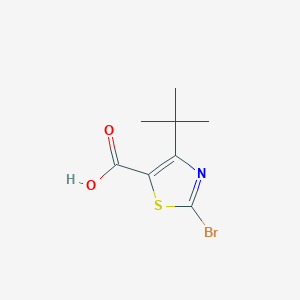

(6-Bromo-2-chloro-3-methoxyphenyl)methanol, also known as BCM, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 255.51 g/mol.

Aplicaciones Científicas De Investigación

Improved Synthesis Methods

Research highlights advancements in synthesis methods relevant to compounds with bromo, chloro, and methoxy substituents. An improved method of synthesis for per-6-deoxy-6-iodo-β-cyclodextrin, which is significant in supramolecular chemistry, may provide insights into efficient and scalable synthesis approaches that could apply to (6-Bromo-2-chloro-3-methoxyphenyl)methanol. The method focuses on simplicity, efficiency, and suitability for large-scale preparation, potentially offering a reference for synthesizing similarly structured compounds (Feng et al., 2019).

Catalysis and Chemical Reactions

Studies on methanol as a component in various chemical processes might indirectly relate to the applications of this compound. For example, research on hydrogen production from methanol thermochemical conversion highlights the importance of catalyst development and reactor technology, which could be relevant when considering the catalytic applications of related compounds (García et al., 2021).

Environmental and Analytical Applications

The potential environmental and analytical applications of similar compounds are evident in studies like the use of methanol as a marker for assessing conditions such as insulating paper degradation in transformer insulating oil. This showcases the broader utility of methanol derivatives in diagnostic and monitoring applications (Jalbert et al., 2019).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (6-Bromo-2-chloro-3-methoxyphenyl)methanol may also interact with various biological targets.

Mode of Action

Related compounds have been reported to undergo catalytic protodeboronation, a radical approach that allows for formal anti-markovnikov alkene hydromethylation . This suggests that this compound may also interact with its targets in a similar manner.

Biochemical Pathways

Related compounds have been shown to participate in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a wide range of biochemical pathways.

Result of Action

Given the broad range of biological activities associated with related compounds , it’s plausible that this compound may also exert diverse molecular and cellular effects.

Action Environment

It’s worth noting that the compound’s storage temperature is recommended to be in an inert atmosphere at 2-8°c , suggesting that certain environmental conditions may be necessary for maintaining its stability.

Propiedades

IUPAC Name |

(6-bromo-2-chloro-3-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOPIBWZKCYBOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Boc-1-[2-[5-[(3-methyl-3-oxetanyl)methoxy]-1-benzimidazolyl]-8-quinolyl]-4-piperidinamine](/img/structure/B3285925.png)

![Ethyl 4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3285959.png)

![Methyl 4-acetoxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3285963.png)